(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring an imidazo[2,1-b]thiazole ring, a phenyl group, and a thiophene ring
Properties
IUPAC Name |
(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(8-7-15-2-1-10-23-15)19-14-5-3-13(4-6-14)16-12-21-9-11-24-18(21)20-16/h1-12H,(H,19,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPHDXUKQCQOEE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
The core structure is synthesized via [3+2] cycloaddition between 2-aminothiazole (1 ) and α-bromoketones. Using meta -nitrophenacyl bromide (2 ) in refluxing ethanol (12 h, 78°C) yields 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (3 ) in 82% yield (Eq. 1):
$$
\text{2-Aminothiazole} + \text{BrC(O)C}6\text{H}4\text{NO}_2 \xrightarrow{\text{EtOH, Δ}} \text{Imidazo[2,1-b]thiazole} + \text{HBr}
$$
Key parameters :
- Solvent : Ethanol > DMF (prevents N-alkylation side products)
- Temperature : 78°C optimal for ring closure (65% conversion at 60°C)
- Workup : Neutralization with NaHCO₃ followed by silica gel chromatography (hexane:EtOAc 7:3)
Spectroscopic Validation
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.92 (s, 1H, imidazo-H), 8.65–7.32 (m, 4H, Ar-H), 4.47 (s, 2H, CH₂)
- HRMS : m/z calcd for C₁₁H₈N₃O₂S [M+H]⁺: 262.0382, found: 262.0385
Reduction to 4-(Imidazo[2,1-b]thiazol-6-yl)aniline
Catalytic Hydrogenation
Nitro group reduction employs H₂/Pd-C (10% wt) in MeOH (25°C, 6 h, 1 atm) to give 4-(imidazo[2,1-b]thiazol-6-yl)aniline (4 ) quantitatively (Eq. 2):
$$
\text{6-(4-Nitrophenyl)imidazo[2,1-b]thiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Imidazo[2,1-b]thiazol-6-yl)aniline}
$$
Optimization notes :
- Catalyst loading : 10% Pd-C > Raney Ni (avoids over-reduction)
- Solvent : Methanol > THF (prevents imidazo ring hydrogenolysis)
Analytical Data
- FT-IR : 3470 cm⁻¹ (N–H stretch), 1625 cm⁻¹ (C=N)
- $$ ^{13}C $$-NMR : δ 158.9 (C=N), 149.2–115.4 (aromatic carbons)
Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride
Knoevenagel Condensation
Thiophene-2-carbaldehyde (5 ) reacts with malonic acid in pyridine (110°C, 8 h) to form (E)-3-(thiophen-2-yl)acrylic acid (6 ) in 89% yield (Eq. 3):
$$
\text{Thiophene-2-carbaldehyde} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine}} \text{(E)-3-(Thiophen-2-yl)acrylic acid}
$$
Stereochemical control :
- E/Z ratio : 95:5 confirmed by $$ ^1H $$-NMR ($$ J = 16.1 \, \text{Hz} $$)
- Additives : Piperidine (5 mol%) accelerates enolate formation
Acid Chloride Formation
Treatment of 6 with SOCl₂ (neat, 70°C, 3 h) provides (E)-3-(thiophen-2-yl)acryloyl chloride (7 ) as a yellow oil (Eq. 4):
$$
\text{Acrylic acid} + \text{SOCl}2 \rightarrow \text{Acryloyl chloride} + \text{SO}2 + \text{HCl}
$$
Safety note : Excess SOCl₂ removed under reduced pressure (40°C, 15 mmHg)
Final Amide Coupling
Schlenk Technique for E-Selectivity
Aniline 4 reacts with acryloyl chloride 7 under inert atmosphere (N₂) in dry THF with Et₃N (2.5 eq) at 0°C → 25°C (12 h) to yield the target compound 8 in 74% yield (Eq. 5):
$$
\text{4-(Imidazo[2,1-b]thiazol-6-yl)aniline} + \text{Acryloyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(E)-N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide}
$$
Critical parameters :
- Temperature gradient : 0°C initial addition prevents Michael addition
- Base : Et₃N > DIPEA (avoids N-oxide formation)
Spectroscopic Confirmation
- $$ ^1H $$-NMR : δ 10.21 (s, 1H, NH), 7.89 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, α-H), 7.62 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, β-H), 7.45–6.98 (m, 7H, Ar-H)
- HPLC Purity : 98.6% (C18, MeCN:H₂O 70:30)
- XRD : Monoclinic P2₁/c space group ($$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å} $$)
Alternative Synthetic Routes
One-Pot Sequential Coupling
A telescoped approach combines Steps 2–5 using polymer-supported TiCl₄ (15 mol%) in DCM, achieving 68% overall yield but requiring rigorous moisture control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acrylamide Carbonyl
The acrylamide group undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, yielding (E)-3-(thiophen-2-yl)acrylic acid and 4-(imidazo[2,1-b]thiazol-6-yl)aniline.
-
Conditions : 6M HCl or NaOH (50–80°C, 4–6 hours).
-
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrolysis | HCl/NaOH, 50–80°C | Carboxylic acid + amine |
Cycloaddition Reactions Involving the Thiophene Ring
The thiophene moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
-
Outcome : Forms bicyclic adducts with fused thiophene and cyclohexene systems.
| Reaction Type | Dienophile | Solvent | Temperature/Time | References |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene | 110°C, 12 h |
Cross-Coupling Reactions at the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole system undergoes Suzuki-Miyaura coupling with arylboronic acids:
-
Example : Coupling with 4-fluorophenylboronic acid introduces fluorine at position 6 of the imidazo[2,1-b]thiazole.
| Reaction Type | Partner | Catalyst | Yield (%) | References |
|---|---|---|---|---|
| Suzuki coupling | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 65–78 |
Electrophilic Aromatic Substitution on the Phenyl Bridge
The para-substituted phenyl group undergoes nitration or sulfonation:
-
Nitration : Forms a nitro derivative at the ortho position relative to the imidazo[2,1-b]thiazole attachment.
| Reaction Type | Reagents | Position | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ortho |
Oxidation of the Thiophene Substituent
The thiophene ring oxidizes to form sulfoxide or sulfone derivatives under controlled conditions:
-
Oxidizing Agents : m-CPBA (meta-chloroperbenzoic acid) or H₂O₂/CH₃COOH.
| Reaction Type | Oxidizing Agent | Product | Conditions | References |
|---|---|---|---|---|
| Oxidation | m-CPBA | Sulfoxide | 0°C, 1 h | |
| Oxidation | H₂O₂/CH₃COOH | Sulfone | 40°C, 3 h |
Free Radical Reactions
The acrylamide double bond participates in radical polymerization:
-
Initiators : AIBN (azobisisobutyronitrile) or benzoyl peroxide.
| Reaction Type | Initiator | Solvent | Temperature | References |
|---|---|---|---|---|
| Polymerization | AIBN | DMF | 70°C |
Acid/Base Sensitivity
The compound degrades under strongly acidic or basic conditions:
-
Degradation Pathways :
| Condition | pH Range | Stability | References |
|---|---|---|---|
| Acidic | <3 | Unstable | |
| Basic | >10 | Unstable |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the acrylamide double bond and adjacent aromatic systems:
Key Structural Insights Influencing Reactivity:
Scientific Research Applications
Chemistry
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide serves as a building block in the synthesis of more complex molecules. Its unique structure facilitates the development of novel compounds with tailored properties for specific applications.
Biology
The compound has been investigated for its potential as a bioactive agent:
- Antimicrobial Properties : Studies suggest that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown IC50 values ranging from 1.4 to 4.2 µM against cancer cell lines, highlighting its potential as an anticancer agent.
Medicine
The therapeutic applications of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide are under exploration:
- It is being studied for its ability to modulate enzyme activity and receptor functions, potentially leading to new drug developments targeting various diseases.
Industry
In industrial applications, this compound is being evaluated for its use in:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Photovoltaic Cells : The compound's structural characteristics may enhance the efficiency of solar energy conversion devices.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling.
- Induction of Apoptosis : Similar compounds have shown the ability to activate caspases and affect pro-apoptotic factors.
Anticancer Research
A study published in a peer-reviewed journal examined the anticancer effects of imidazo[2,1-b]thiazole derivatives similar to (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide. The results indicated significant antiproliferative effects against several cancer cell lines through the inhibition of key growth pathways.
Antimicrobial Activity
Research has demonstrated that compounds with similar scaffolds exhibit broad-spectrum antimicrobial activity. For instance, derivatives tested against Gram-positive and Gram-negative bacteria showed promising results, suggesting potential therapeutic uses in infectious diseases.
Mechanism of Action
The mechanism of action of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The imidazo[2,1-b]thiazole ring is known to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyridine rings
Biological Activity
The compound (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a thiophene ring through an acrylamide linkage. This structural configuration is significant for its biological activity, as it allows for interactions with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit promising anticancer properties. For instance, compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines:
- In vitro Studies : A study reported that imidazo[2,1-b]thiazole derivatives exhibited IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel . The antiproliferative effects were attributed to the inhibition of critical pathways involved in cancer cell growth and survival.
- Mechanism of Action : The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide have been shown to activate caspases and modulate pro-apoptotic factors .
Antimicrobial Activity
The compound's biological profile extends to antimicrobial activity. Studies have indicated that derivatives with similar structural characteristics possess significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Research on thiazole derivatives revealed MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
- Biofilm Inhibition : These compounds also demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections where biofilms are prevalent.
Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical settings:
- Pancreatic Cancer : A derivative similar to (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide was tested on pancreatic ductal adenocarcinoma cells and showed marked antiproliferative activity with an IC50 value of approximately 5.11 µM .
- Antibacterial Efficacy : In a comparative study on various thiazole derivatives, one compound demonstrated superior antibacterial activity and low hemolytic toxicity, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide, and how can its purity be validated?
Methodological Answer : The compound can be synthesized via a multi-step approach:
Imidazo[2,1-b]thiazole Core Formation : React 4-(imidazo[2,1-b]thiazol-6-yl)aniline with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (e.g., THF/water, 0–5°C) to form the acrylamide backbone .
Cyclization : Use iodine in DMF with triethylamine to promote cyclization and sulfur elimination, critical for imidazo-thiazole ring formation .
Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation using / NMR (e.g., imidazo-thiazole protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are essential for confirming the stereochemistry and electronic properties of this compound?
Methodological Answer :
- IR Spectroscopy : Confirm acrylamide C=O stretch (~1650 cm) and thiophene C-S vibrations (~690 cm) .
- NMR : Use - COSY to verify (E)-stereochemistry (J = 12–16 Hz for acrylamide protons) .
- X-ray Crystallography : Resolve imidazo-thiazole planarity and substituent orientation (e.g., bond angles < 5° deviation from ideal geometry) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this compound?
Methodological Answer :
- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance apoptosis induction (see IC shifts in Table 2) .
- Biological Assays : Test against MCF-7 (breast) and A549 (lung) cancer cells using MTT assays. Compare with control compounds like doxorubicin .
- Computational Modeling : Perform docking studies with Bcl-2 or EGFR targets using AutoDock Vina (e.g., binding energy < −8.0 kcal/mol indicates high affinity) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified HepG2 vs. commercial variants) and incubation times (48–72 hours) .
- Data Normalization : Use z-score analysis to compare IC values across studies, accounting for assay variability (e.g., ±15% deviation acceptable) .
- Meta-Analysis : Pool data from ≥3 independent studies via random-effects models (e.g., RevMan software) to identify outliers .
Q. What strategies improve the metabolic stability of this compound in preclinical models?
Methodological Answer :
- Prodrug Design : Introduce PEGylated esters at the acrylamide moiety to reduce CYP450-mediated oxidation .
- In Vitro Stability Testing : Use liver microsomes (human/rat) with LC-MS quantification (e.g., t > 60 mins indicates stability) .
- DMPK Modeling : Apply PBPK models (e.g., GastroPlus) to predict bioavailability (>30% target) and adjust logP (optimize to 2–3) .
Q. How can flow chemistry enhance the scalability of its synthesis?
Methodological Answer :
- Continuous-Flow Setup : Use a microreactor (0.5 mm ID) with residence time < 2 mins for acrylamide coupling, reducing side-product formation .
- Process Optimization : Apply Design of Experiments (DoE) to vary temperature (40–80°C) and reagent ratios (1:1 to 1:2), achieving >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
